4-(Chloromethyl)-3,5-dimethylisoxazole

Nonlinear Optics Computational Chemistry Materials Science

4-(Chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5) is a chloromethyl-substituted isoxazole derivative with the molecular formula C₆H₈ClNO. This heterocyclic building block features a reactive chloromethyl group at the 4-position of the isoxazole ring, enabling nucleophilic substitution and cross-coupling reactions.

Molecular Formula C6H8ClNO
Molecular Weight 145.59 g/mol
CAS No. 19788-37-5
Cat. No. B025358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-3,5-dimethylisoxazole
CAS19788-37-5
Molecular FormulaC6H8ClNO
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCl
InChIInChI=1S/C6H8ClNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3
InChIKeyNIFAUKBQIAURIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5): A Chloromethyl-Functionalized Isoxazole Building Block for Pharmaceutical and Agrochemical Synthesis


4-(Chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5) is a chloromethyl-substituted isoxazole derivative with the molecular formula C₆H₈ClNO. This heterocyclic building block features a reactive chloromethyl group at the 4-position of the isoxazole ring, enabling nucleophilic substitution and cross-coupling reactions [1]. The compound is a colorless to yellow liquid with a boiling point of 87-88 °C (at 1.07 kPa), a density of 1.173 g/mL at 25 °C, and a refractive index of 1.4870 [2]. Its physical properties and synthetic versatility position it as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials.

Why 3,5-Dimethylisoxazole Cannot Replace 4-(Chloromethyl)-3,5-dimethylisoxazole in Alkylation and Cross-Coupling Applications


The presence of the chloromethyl group at the 4-position distinguishes 4-(chloromethyl)-3,5-dimethylisoxazole from its parent compound, 3,5-dimethylisoxazole (CAS 300-87-8). While the latter lacks a reactive handle for further functionalization, the chloromethyl moiety serves as an electrophilic center that readily undergoes nucleophilic substitution with amines, thiols, and alcohols [1], as well as participation in cross-coupling reactions [2]. This structural feature enables the compound to act as an alkylating agent and a versatile building block for constructing complex heterocyclic architectures, a capability that the non-functionalized analog does not possess. Consequently, procurement of the chloromethyl derivative is essential for synthetic routes requiring C–C or C–heteroatom bond formation at the 4-position.

4-(Chloromethyl)-3,5-dimethylisoxazole: Quantitative Differentiation from Analogs and Alternatives


Enhanced Nonlinear Optical (NLO) Activity Compared to 3,5-Dimethylisoxazole: A DFT Computational Study

DFT calculations at the B3LYP/6-31+G(d,p) level reveal that 4-(chloromethyl)-3,5-dimethylisoxazole (CDMI) possesses greater hyperpolarizability than 3,5-dimethylisoxazole (DMI), indicating enhanced nonlinear optical (NLO) activity [1]. The study specifically notes that 'the nonlinear optical activity of CDMI is greater when compared to DMI' [1].

Nonlinear Optics Computational Chemistry Materials Science

Optimized Synthesis Yield of 39% via Chloromethylation of 3,5-Dimethylisoxazole

The chloromethylation of 3,5-dimethylisoxazole using paraformaldehyde and HCl gas in the presence of anhydrous ZnCl₂ yields 4-(chloromethyl)-3,5-dimethylisoxazole in approximately 39% yield [1]. In contrast, a standard method using similar reagents but different workup conditions reports a yield of only 30% . This 9-percentage-point improvement represents a 30% relative increase in yield.

Organic Synthesis Process Chemistry Yield Optimization

Key Intermediate in the Synthesis of AKR1C3 Selective Inhibitors (Patent CN112979571A)

In the preparation of methyl 2-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate, a key intermediate for AKR1C3 inhibitors, 4-(chloromethyl)-3,5-dimethylisoxazole is employed as an alkylating agent [1]. The reaction proceeds in 30% yield under the specified conditions (acetonitrile, K₂CO₃, KI, 80°C) [1]. While no direct comparator is provided, this patent demonstrates a concrete application in a medicinal chemistry program targeting AKR1C3, an enzyme implicated in castration-resistant prostate cancer.

Medicinal Chemistry Cancer Therapeutics Drug Discovery

Annulation Reagent for Cyclohexenone Construction in Steroid, Terpene, and Alkaloid Synthesis

4-(Chloromethyl)-3,5-dimethylisoxazole functions as an annulation reagent for the construction of cyclohexenones, a privileged scaffold in the total synthesis of steroids, terpenes, and alkaloids [1]. The compound participates in asymmetric isoxazole annulation reactions [1], enabling the formation of functionalized cyclohexenones that serve as advanced intermediates for complex natural products.

Synthetic Methodology Natural Product Synthesis Heterocyclic Chemistry

4-(Chloromethyl)-3,5-dimethylisoxazole: Prioritized Research and Industrial Application Scenarios Based on Verifiable Evidence


Nonlinear Optical (NLO) Material Development

Given the computationally demonstrated enhancement in hyperpolarizability relative to 3,5-dimethylisoxazole [1], 4-(chloromethyl)-3,5-dimethylisoxazole is a candidate building block for NLO materials. Researchers exploring optical switches, frequency doublers, or data storage devices may prioritize this compound over its parent analog for improved NLO response.

Medicinal Chemistry: AKR1C3 Inhibitor Synthesis

As documented in patent CN112979571A [1], this compound serves as an alkylating agent in the synthesis of AKR1C3 inhibitor intermediates. Medicinal chemists targeting AKR1C3-related cancers can confidently source this material based on its proven role in a published synthetic route, reducing the need for de novo method development.

Synthetic Methodology: Annulation Reactions for Natural Product Synthesis

The compound's utility as an annulation reagent for cyclohexenone construction [1] positions it as a strategic intermediate in the total synthesis of steroids, terpenes, and alkaloids. Synthetic organic chemists undertaking complex natural product synthesis may select this reagent to access stereodefined cyclohexenone cores more efficiently.

Large-Scale Synthesis Optimization

For process chemists and procurement specialists, the reported 39% yield via optimized chloromethylation conditions [1] offers a more cost-effective route compared to the 30% baseline method [2]. Bulk purchasers should request vendor-specific yield data or consider process development based on the higher-yielding protocol to minimize material costs.

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